Bis(2-chlorophenyl) sulfide
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Overview
Description
Bis(2-chlorophenyl) sulfide is an organic compound with the molecular formula C12H8Cl2S. It is characterized by the presence of two chlorophenyl groups attached to a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chlorophenyl) sulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorophenol with sulfur dichloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of 2,2’-thiobisphenol with chlorine gas in glacial acetic acid or by using sulfuryl chloride in dichlorobenzene . These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chlorophenyl) sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophenols.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted phenyl sulfides.
Scientific Research Applications
Bis(2-chlorophenyl) sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Mechanism of Action
The mechanism of action of bis(2-chlorophenyl) sulfide, particularly its antimicrobial effects, involves the adsorption of the compound onto the cell walls and membranes of microorganisms. This adsorption disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound’s effectiveness is influenced by its ability to penetrate the lipid-rich cell walls of certain bacteria.
Comparison with Similar Compounds
Bis(4-chlorophenyl) disulfide: This compound has similar structural features but contains a disulfide linkage instead of a single sulfur atom.
Bis(2-hydroxy-5-chlorophenyl) sulfide: This compound has hydroxyl groups in addition to the chlorophenyl groups, which can influence its reactivity and applications.
Uniqueness: Bis(2-chlorophenyl) sulfide is unique due to its specific combination of chlorophenyl groups and a sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
5097-95-0 |
---|---|
Molecular Formula |
C12H8Cl2S |
Molecular Weight |
255.2 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
JJMLCWKZDOCOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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